四甲基胂碘化物

描述

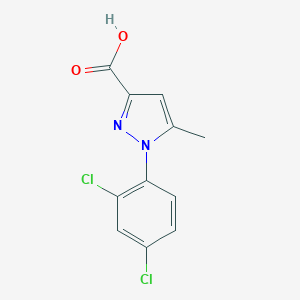

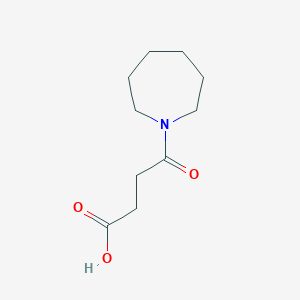

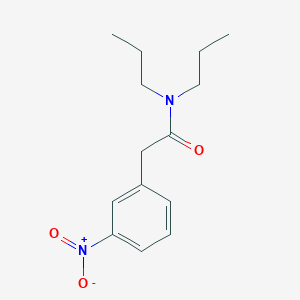

Tetramethylarsonium iodide is a compound that is closely related to other tetramethylarsonium salts. Although the provided papers do not directly describe tetramethylarsonium iodide, they do provide insights into similar compounds, such as hydroxytrimethylarsonium iodide and tetramethylarsonium salts with different anions. These compounds are characterized by the presence of a tetramethylarsonium cation, which is a common structural motif in this class of chemicals.

Synthesis Analysis

The synthesis of hydroxytrimethylarsonium iodide, a compound related to tetramethylarsonium iodide, involves the reaction of dimethylarsine iodide (Me2AsI) with methyl iodide (MeI) in a strong basic aqueous solution . This reaction likely proceeds through the formation of a tetramethylarsonium intermediate, which then reacts with hydroxide to form the hydroxytrimethylarsonium iodide product.

Molecular Structure Analysis

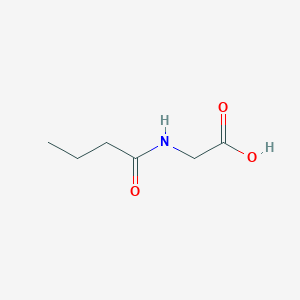

The molecular structure of tetramethylarsonium salts is characterized by a tetrahedral arsenic center surrounded by four methyl groups. In the case of hydroxytrimethylarsonium iodide, the arsenic atom is also bonded to an OH group, forming a tetrahedral geometry . Similarly, tetramethylarsonium dichlorodimethylgallate and tetramethylarsonium trichloromonomethylgallate feature a tetrahedral arsenic center surrounded by methyl groups, with the anionic part of the compound also adopting a tetrahedral geometry, albeit distorted . These structural motifs are indicative of the tetrahedral coordination commonly found in tetramethylarsonium salts.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving tetramethylarsonium iodide. However, the synthesis of related compounds suggests that tetramethylarsonium salts can participate in reactions with various reagents, leading to the formation of different products depending on the reaction conditions and the nature of the reagents involved .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetramethylarsonium salts can be inferred from the crystallographic data provided. For example, tetramethylarsonium dichlorodimethylgallate crystallizes in the monoclinic space group with specific lattice constants, and the bond lengths between arsenic and carbon are reported . These properties are crucial for understanding the behavior of these compounds under different conditions and can provide insights into the properties of tetramethylarsonium iodide by analogy.

科学研究应用

组织工程和泌尿外科中的干细胞

四甲基胂碘化物在组织工程 (TE) 技术和干细胞 (SC) 研究的进步中发挥着作用,特别是在泌尿外科领域。该化合物有助于解决与尿路组织损伤和当前程序引起的并发症相关的问题。该领域的发展代表了 TE 和 SC 基础科学的重大进展,标志着治疗复杂泌尿系统疾病的充满希望的途径 (Shokeir, Harraz, & El-Din, 2010)。

工业反应器中的微混合效率

该化合物用于评估搅拌反应器中分子尺度的微混合效率。具体而言,四甲基胂碘化物与其他物质结合,形成一个平行竞争反应系统,作为分子探针。该系统有助于研究进料时间、进料位置和反应物浓度对偏析的影响,为工业反应器的设计和操作提供了有价值的见解 (Fournier, Falk, & Villermaux, 1996)。

放射安全和应急准备

在核电站事故的背景下,了解包括四甲基胂碘化物在内的有机碘化物的形成和分解对于环境安全和放射防护至关重要。该化合物是研究旨在为严重事故期间有机碘化物的挥发性建立预测模型的一部分,这对于应急准备和响应至关重要 (Bosland 和 Colombani,2020)。

安全和危害

未来方向

属性

IUPAC Name |

tetramethylarsanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12As.HI/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFJVVFCFZNVQM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

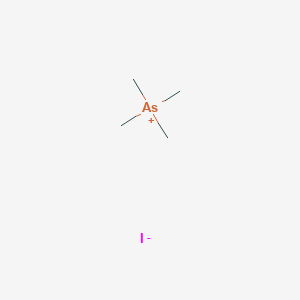

C[As+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12AsI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27742-38-7 (Parent) | |

| Record name | Arsonium, tetramethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90904129 | |

| Record name | Tetramethyl arsonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetramethylarsonium iodide | |

CAS RN |

5814-20-0 | |

| Record name | Tetramethylarsonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5814-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsonium, tetramethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylarsonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethyl arsonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsonium, tetramethyl-, iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。